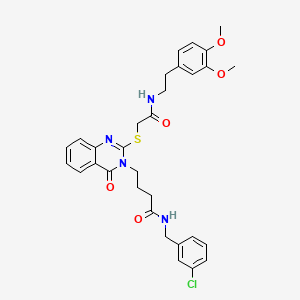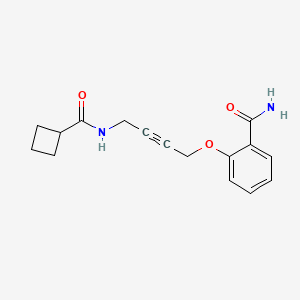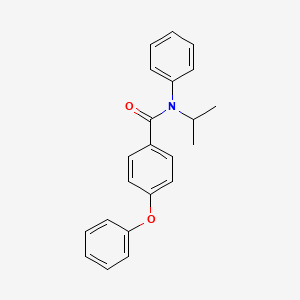
N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide” involves the preparation of 4-phenoxy-phenols by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis
The molecular formula of “N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide” is C22H21NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide” include its molecular weight, which is 331.40764 .Wissenschaftliche Forschungsanwendungen
Subheading Copolymerization of N-Isopropylacrylamide
N-Isopropylacrylamide has been copolymerized with derivatives of N-[2-(4-phenylazophenoxy)ethyl]acrylamide, resulting in polymers that are water-soluble and exhibit lower critical solution temperatures (LCSTs). These polymers demonstrate reversible changes in hydrophobicity and LCST upon exposure to UV or visible light, attributed to isomerization of the azobenzene units. The hydrophobicity and transition temperatures are affected by the azobenzene content and the structure of the azobenzene substituent, indicating potential applications in fields requiring controlled hydrophobic interactions or temperature responsiveness (Akiyama & Tamaoki, 2004).
Color Indicators in Polymer Chemistry
Subheading Phenolphthalein-Containing N-(Isopropyl)acrylamide Copolymers
N-(Isopropyl)acrylamide has been copolymerized with phenolphthalein-containing monomers to create polymers that exhibit sensitivity to both temperature and pH. These copolymers can complex with β-cyclodextrins and undergo visible color changes upon complexation and decomplexation. This property allows for the visual monitoring of polymer interactions, opening avenues in smart material design and sensor applications (Fleischmann & Ritter, 2013).
Aerobic Oxidation Catalysis
Subheading N-Hydroxyphthalimide in Aerobic Oxidation
N-Hydroxyphthalimide has been identified as a key catalyst in the aerobic oxidation of various isopropylbenzene derivatives. This process yields phenol derivatives bearing an isopropyl moiety, highlighting the potential of these reactions in synthesizing valuable pharmaceutical intermediates and other industrially relevant compounds (Aoki et al., 2005).
Thermoresponsive Drug Delivery
Subheading Poly(N-isopropyl acrylamide) in Drug Delivery
Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively studied for its potential in controlled drug delivery systems. The ability to control polymerization at room temperature and analyze the polymer structure and behavior at different temperatures highlights its versatility in creating drug delivery systems with tunable release profiles (Convertine et al., 2004).
Zukünftige Richtungen
“N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide” holds immense potential in scientific research, with applications in pharmaceutical studies, agrochemical development, and material science advancements. Its future directions are likely to be influenced by advancements in these fields.
Relevant Papers One relevant paper discusses the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens), where a naphthalimide-based AIE active polymeric hydrogel was prepared through the polymerization of N‐isopropyl acrylamide, hydroxyethyl methacrylate, and 4‐phenoxy‐N‐allyl‐1,8‐naphthalimide monomers . The AIE monomer was modified with the phenoxy group to change its molecular conformation to a propeller shape .
Eigenschaften
IUPAC Name |
4-phenoxy-N-phenyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(2)23(19-9-5-3-6-10-19)22(24)18-13-15-21(16-14-18)25-20-11-7-4-8-12-20/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUUJKPDSCXERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

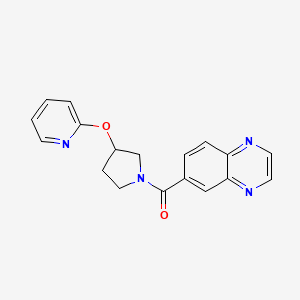
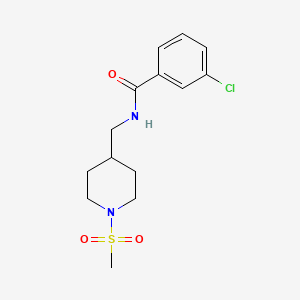
![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)


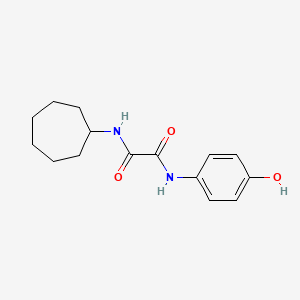
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

